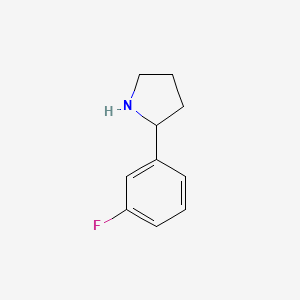

2-(3-Fluorophenyl)pyrrolidine

説明

Overview and Significance in Medicinal Chemistry Research

2-(3-Fluorophenyl)pyrrolidine is a chiral chemical compound featuring a pyrrolidine (B122466) ring attached to a fluorophenyl group at the second position. smolecule.com Its molecular formula is C₁₀H₁₂FN. smolecule.comnih.gov This structure has garnered considerable interest in medicinal chemistry, primarily serving as a valuable scaffold for the development of new therapeutic agents. smolecule.com The presence of the chiral center and the fluorophenyl group makes it a promising starting point for designing molecules with specific biological activities. smolecule.com

Research has indicated that this compound and its derivatives have potential applications in treating a range of diseases, including cancer and neurodegenerative disorders. smolecule.com For instance, the (R)-enantiomer has been studied as a potential inhibitor of cytochrome P450 2D6 (CYP2D6), an enzyme crucial for drug metabolism. smolecule.com The unique structural features of the molecule allow for selective interaction with various biological targets. smolecule.com The fluorine atom, in particular, can enhance hydrophobic interactions and improve binding affinity compared to its non-fluorinated counterparts. smolecule.com

Several derivatives of this compound have been synthesized and investigated for their pharmacological potential. These include compounds like N-(1-cyclohexanecarbonylpyrrolidin-3-yl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide and 2-(3-fluorophenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]pyrrolidine, which are subjects of ongoing research in drug discovery programs. molport.comontosight.ai These complex molecules highlight the utility of the this compound core as a building block in creating diverse chemical libraries for screening against various diseases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂FN | nih.gov |

| Molecular Weight | 165.21 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 298690-72-9 | nih.gov |

Role of the Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. frontiersin.orgtandfonline.com This scaffold is a key structural component in numerous natural products, alkaloids, and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). frontiersin.orgnih.gov Its prevalence is due to several advantageous properties that make it an ideal framework for designing new biologically active compounds. nih.govnih.gov

The significance of the pyrrolidine scaffold can be attributed to three main features:

Three-Dimensionality : The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the creation of molecules with a well-defined three-dimensional structure. nih.govresearchgate.net This is crucial for effective interaction with complex biological targets like proteins and enzymes.

Stereochemistry : The pyrrolidine ring contains chiral centers, meaning different stereoisomers of a compound can be synthesized. nih.gov This is highly important as the spatial arrangement of substituents can dramatically alter a molecule's biological activity and selectivity for its target. nih.govresearchgate.net

Versatility : The pyrrolidine ring can be readily modified and functionalized, allowing medicinal chemists to synthesize a wide array of derivatives. tandfonline.com Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities. frontiersin.org

Table 2: Biological Activities of Pyrrolidine-Based Compounds

| Biological Activity | Reference |

|---|---|

| Anticancer | frontiersin.org |

| Antiviral | frontiersin.org |

| Antimicrobial | frontiersin.org |

| Anti-inflammatory | frontiersin.org |

| Anticonvulsant | frontiersin.org |

Impact of Fluorination on Compound Properties and Biological Activity

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's properties. nih.govnih.gov Fluorine, being the most electronegative element, can profoundly influence a compound's physicochemical and pharmacological profile. tandfonline.comacs.org

Key effects of fluorination include:

Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.com Replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom can block oxidative metabolism, thereby increasing the compound's stability and bioavailability in the body. tandfonline.combohrium.com

Physicochemical Properties : Fluorine's strong electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups. tandfonline.combohrium.com This modification can improve a drug's absorption and membrane permeability. tandfonline.com While fluorine is small (similar in size to hydrogen), its introduction can also affect the molecule's preferred conformation, which can be critical for binding to a biological target. acs.orgbohrium.com

Binding Affinity : Fluorine can enhance the binding affinity of a ligand to its target protein. nih.govbohrium.com This can occur through various non-covalent interactions, including favorable electrostatic interactions and the formation of specific contacts within the protein's binding pocket. bohrium.com

The strategic placement of fluorine in a molecule like this compound is a deliberate design choice aimed at optimizing its drug-like properties, suggesting a promising future for such compounds in pharmaceutical research and development. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADZVVBVXBBMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397920 | |

| Record name | 2-(3-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298690-72-9 | |

| Record name | 2-(3-Fluorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298690-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactions

Established Synthetic Routes to 2-(3-Fluorophenyl)pyrrolidine

Conventional synthetic strategies provide access to racemic or stereoisomeric mixtures of the target compound through fundamental organic reactions.

Nucleophilic substitution is a foundational strategy for constructing the pyrrolidine (B122466) ring or introducing the fluorophenyl moiety. One conceptual approach involves the intramolecular cyclization of a linear precursor containing a nucleophilic amine and an electrophilic carbon with a leaving group. For instance, a 4-halo-1-(3-fluorophenyl)butylamine derivative could undergo intramolecular Williamson ether synthesis-like reaction (N-alkylation) to form the pyrrolidine ring. While direct examples for this specific molecule are not prevalent in the provided literature, the principle is analogous to the formation of other azaheterocycles. lookchem.com Another variant could involve the nucleophilic aromatic substitution on a highly activated difluorobenzene precursor by a pyrrolidine anion, although this is generally less common for this type of substitution pattern.

Alkylation reactions offer a versatile method for synthesizing the this compound framework. This can be approached in two primary ways:

Alkylation of a Pyrrolidine Precursor: A pre-formed pyrrolidine derivative, such as 2-lithiopropionyl pyrrolidine or a similar nucleophilic species, can be alkylated with a 3-fluorophenyl halide or an equivalent electrophile.

Alkylation of a Precursor to form the Ring: A key step in the synthesis of some complex pyrrolidine-containing molecules involves the initial alkylation of an N-protected proline derivative. mdpi.com A similar strategy could be adapted where a suitable acyclic precursor is alkylated with a 3-fluorophenylmethyl halide, followed by subsequent reactions to form the heterocyclic ring. Furthermore, the generation and alkylation of aziridinyl anions with electrophiles bearing a leaving group have been shown to be a viable route for creating functionalized pyrrolidines through subsequent ring expansion. lookchem.com

Reductive amination is a powerful and widely used method for forming C-N bonds and is highly applicable to the synthesis of 2-substituted pyrrolidines. masterorganicchemistry.comlibretexts.org This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.comharvard.edu

A plausible route to this compound via this method is the intramolecular reductive amination of a γ-amino ketone, such as 4-amino-1-(3-fluorophenyl)butan-1-one. The initial intramolecular condensation forms a cyclic imine, which is then reduced to yield the pyrrolidine ring.

Alternatively, an intermolecular approach can be used. The reaction can be performed as a one-pot procedure using a specific set of reagents that allow for the formation of the imine and its subsequent reduction without isolating the intermediate. youtube.com A variety of reducing agents are suitable for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the protonated iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.comlibretexts.org

| Reducing Agent | Typical Conditions | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH ~6-7), Methanol | Tolerates most functional groups; selectively reduces iminium ions over ketones/aldehydes. masterorganicchemistry.comharvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid catalyst, 1,2-Dichloroethane (DCE) | Mild and highly selective; less toxic alternative to NaBH₃CN. masterorganicchemistry.comharvard.edu |

| Hydrogen (H₂) with Metal Catalyst | Pd/C, PtO₂, Raney Ni | Can reduce other functional groups (e.g., alkenes, nitro groups); often requires higher pressure. |

| α-Picoline-Borane | Methanol, Water, or neat; often with AcOH | Effective in various solvents, including water, and under solvent-free conditions. organic-chemistry.org |

Complex molecules like this compound are often constructed via multi-step sequences that build the molecule from simpler, commercially available starting materials. libretexts.org Such a synthesis allows for precise control over the assembly of the molecular framework. A hypothetical multi-step synthesis could begin with 3-fluorobenzaldehyde (B1666160) and a four-carbon building block. The sequence might involve:

A condensation reaction (e.g., Knoevenagel or Wittig) to attach the carbon chain.

Introduction of a nitrogen-containing functional group.

A cyclization step, such as a Michael addition followed by intramolecular cyclization, to form the pyrrolidine ring. mdpi.com

Final reduction or functional group manipulation steps to yield the target compound.

Flow chemistry processes, where reagents are passed through reactors containing immobilized catalysts or other reagents, represent a modern approach to multi-step synthesis, allowing for the rapid and efficient construction of complex heterocyclic structures. durham.ac.uksyrris.jp

Enantioselective Synthesis Approaches

Producing a single enantiomer of this compound is critical for many applications. Enantioselective synthesis is achieved using chiral auxiliaries or, more commonly, asymmetric catalysis.

Chiral Auxiliaries: This classical approach involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction, such as alkylation or cyclization, by creating a diastereomeric intermediate that favors one stereoisomer's formation. After the key stereocenter is set, the auxiliary is cleaved to yield the enantioenriched product. Evans oxazolidinones are well-known auxiliaries used in stereoselective alkylations and other transformations that could be adapted for such a synthesis.

Asymmetric Catalysis: This modern and highly efficient method uses a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Various catalytic systems have been developed for the asymmetric synthesis of pyrrolidines. nih.gov

Transition-Metal Catalysis: Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a powerful method for constructing chiral pyrrolidines. nih.gov Chiral phosphoramidite (B1245037) ligands are often employed to induce high enantioselectivity. Copper and Iridium catalysts have also been successfully used. For example, a chiral amine-derived iridacycle complex can catalyze a "borrowing hydrogen" annulation to produce enantioenriched pyrrolidines from diols and primary amines. organic-chemistry.org Similarly, copper-catalyzed enantioselective cyclizative aminoboration of alkene-containing hydroxylamine (B1172632) esters provides a route to chiral 2,3-disubstituted pyrrolidines with high enantioselectivity. researchgate.netnih.gov

Organocatalysis: Small organic molecules, such as proline and its derivatives, can act as chiral catalysts. These catalysts can promote reactions like conjugate additions to form key intermediates for pyrrolidine synthesis with high enantiomeric excess (ee). thieme-connect.de For example, the Hayashi–Jørgensen catalyst has been shown to be effective in the conjugate addition of aldehydes to nitro-olefins, a key step in pathways leading to spirocyclic pyrrolidine derivatives. thieme-connect.de

| Catalytic System | Reaction Type | Chiral Ligand/Catalyst Example | Typical Enantioselectivity (ee) |

| Palladium (Pd) | [3+2] Cycloaddition | Chiral Phosphoramidites (e.g., L9) | Often >90% nih.gov |

| Copper (Cu) | Cyclizative Aminoboration | (S,S)-Ph-BPE | 94-96% researchgate.netnih.gov |

| Iridium (Ir) | Borrowing Hydrogen Annulation | Chiral Iridacycle Complex | High (Specific values vary) organic-chemistry.org |

| Organocatalysis | Conjugate Addition | Hayashi–Jørgensen Catalyst | Up to 99% thieme-connect.de |

| Chiral Phosphoric Acid | Anion Phase-Transfer Catalysis | BINOL-derived Phosphate (C3) | High (Specific values vary) nih.gov |

Asymmetric Cycloaddition Reactions

The enantioselective synthesis of this compound can be effectively achieved through asymmetric cycloaddition reactions, particularly 1,3-dipolar cycloadditions. A notable method involves the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes. nih.gov This reaction provides a powerful tool for the stereocontrolled synthesis of highly functionalized pyrrolidines.

In a typical reaction, an azomethine ylide is generated in situ from the corresponding imino ester. This ylide then reacts with a dipolarophile, such as 3-fluorostyrene, in the presence of a chiral copper(I) catalyst. The chirality of the catalyst, often a complex of copper(I) with a chiral ligand like (S)-DTBM-SEGPHOS, directs the stereochemical outcome of the cycloaddition, leading to the formation of the desired enantiomer of the this compound derivative with high diastereoselectivity and enantioselectivity. nih.gov

Table 1: Key Features of Asymmetric Cycloaddition for this compound Synthesis

| Feature | Description |

| Reaction Type | 1,3-Dipolar Cycloaddition |

| Key Reactants | Azomethine ylide, 3-Fluorostyrene |

| Catalyst | Chiral Copper(I) complex (e.g., Cu(I)-(S)-DTBM-SEGPHOS) |

| Key Advantages | High stereocontrol (diastereo- and enantioselectivity), good yields, access to highly functionalized products. |

Reductive Cyclization Strategies

Reductive cyclization strategies offer another viable route to the synthesis of this compound. One such approach is the reductive amination of a suitable precursor, such as 5-chloro-1-(3-fluorophenyl)pentan-1-one. In this method, the keto group is first converted to an imine or a related intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen atom, followed by reduction of the resulting cyclic iminium ion.

A biocatalytic approach using transaminases has been shown to be effective for the asymmetric synthesis of 2-aryl-pyrrolidines. This method involves the reductive amination of an ω-chloro ketone. The transaminase enzyme facilitates the enantioselective amination of the ketone, and the resulting amino group spontaneously displaces the terminal chloride to form the pyrrolidine ring. This enzymatic strategy can provide access to either enantiomer of the target compound with high enantiomeric excess.

Another strategy involves the iridium-catalyzed reductive amination of diketones with anilines via transfer hydrogenation, which furnishes N-aryl-substituted pyrrolidines. nih.gov While not a direct synthesis of the parent this compound, this method highlights the utility of reductive amination in constructing the pyrrolidine core.

Functionalization and Derivatization of the Pyrrolidine Ring

The pyrrolidine ring of this compound is amenable to various functionalization and derivatization reactions, allowing for the synthesis of a diverse range of analogues.

Modifications at the Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site for modification. Standard N-alkylation and N-acylation reactions can be readily employed to introduce a variety of substituents.

N-Acylation: The nitrogen atom can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to introduce pharmacologically relevant moieties or to protect the nitrogen during subsequent transformations. organic-chemistry.org

N-Sulfonylation: Reaction with sulfonyl chlorides, such as 3-fluorophenylsulfonyl chloride, in the presence of a base yields the corresponding sulfonamides. bldpharm.com These derivatives are of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in various drug molecules.

Substitutions on the Pyrrolidine Ring Carbons

Introducing substituents onto the carbon framework of the pyrrolidine ring can be achieved through methods such as lithiation followed by electrophilic quench. For this purpose, the nitrogen atom is typically protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group.

The N-Boc protected this compound can be deprotonated at the C2 or C5 position using a strong base like s-butyllithium in the presence of a chiral ligand such as (-)-sparteine. This generates a configurationally stable organolithium species. Quenching this intermediate with various electrophiles, such as alkyl halides or carbonyl compounds, allows for the stereoselective introduction of substituents onto the pyrrolidine ring. researchgate.net

Formation of Spirocyclic Systems

This compound can serve as a key building block in the synthesis of spirocyclic systems, particularly spiro[pyrrolidine-3,3'-oxindoles]. These structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds.

The most common method for constructing these spirocycles is through a [3+2] cycloaddition reaction. In this approach, an azomethine ylide is generated in situ from the reaction of this compound and an isatin (B1672199) derivative. This ylide then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an α,β-unsaturated carbonyl compound, to afford the spiro[pyrrolidine-3,3'-oxindole] derivative with high regio- and stereoselectivity. acs.orgnih.gov

Table 2: Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]

| Reaction Component | Role | Example |

| This compound | Precursor for Azomethine Ylide | - |

| Isatin Derivative | Precursor for Azomethine Ylide | Isatin, N-methylisatin |

| Dipolarophile | Reactant in Cycloaddition | Chalcones, maleimides |

| Product | Spirocyclic System | Spiro[pyrrolidine-3,3'-oxindole] |

Chemical Transformations and Reactivity Profiles

The chemical reactivity of this compound is largely dictated by the pyrrolidine ring and the electronic nature of the 3-fluorophenyl substituent.

The pyrrolidine nitrogen is basic and nucleophilic, readily participating in acid-base reactions and forming salts with various acids. It can also act as a nucleophile in substitution and addition reactions.

The pyrrolidine ring itself is relatively stable to many reaction conditions. However, the C-H bonds adjacent to the nitrogen atom (α-protons) are activated and can be removed by strong bases, as discussed in the context of substitutions on the pyrrolidine ring.

Oxidative dearomatization of the pyrrole (B145914) ring, a related heterocyclic system, can lead to highly functionalized products. utas.edu.au While direct oxidation of the pyrrolidine ring of this compound is less common, the presence of the phenyl group may influence its susceptibility to certain oxidizing agents. The dehydrogenation of pyrrolidines to form pyrroles can be achieved using catalysts like B(C6F5)3. acs.org

Reduction of the aromatic ring is possible under forcing conditions, though this is generally not a common transformation for this class of compounds. The pyrrolidine ring is already saturated and therefore not susceptible to reduction under standard hydrogenation conditions.

Structure Activity Relationship Sar Studies and Medicinal Chemistry

Influence of Fluorine Position on Biological Activity

The position of the fluorine atom on the phenyl ring is a critical determinant of a compound's biological activity, influencing factors like binding affinity, selectivity, and metabolic stability. Strategic placement of fluorine can alter the molecule's electronic properties and conformation. nih.gov In derivatives of pyrrolidine (B122466), the location of fluorine on an attached phenyl ring can significantly modulate potency.

Research on various heterocyclic scaffolds has consistently shown that the substitution pattern on aromatic rings is crucial. For instance, in a series of pyrrolidine-based pyrazoline derivatives, compounds were synthesized with fluorine at the ortho, meta, and para positions of the phenyl ring. acs.org While direct SAR data for 2-(phenyl)pyrrolidine with systematically varied fluorine positions is sparse in the provided context, broader studies on related structures provide valuable insights. For example, in a series of pyrrolidine sulfonamides, it was observed that meta-substituted derivatives on a phenyl ring generally showed improved biological activity. nih.gov This suggests that the meta position, as seen in 2-(3-Fluorophenyl)pyrrolidine, can be favorable for productive interactions with a target protein.

Table 1: Comparison of Biological Activity Based on Phenyl Ring Substitution in Analogous Compounds

| Compound Class | Substitution Pattern | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyrrolidine Sulfonamides | meta-substituted Phenyl | Improved biological activity | nih.gov |

| Phenylpiperazine Derivatives | 3,4-dichlorophenyl | Active in both MES and scPTZ tests | nih.gov |

Stereochemical Considerations and Enantiomeric Effects

The synthesis of this compound results in a chiral center at the C2 position of the pyrrolidine ring, leading to two enantiomers: (R)-2-(3-Fluorophenyl)pyrrolidine and (S)-2-(3-Fluorophenyl)pyrrolidine. Stereochemistry is a fundamental aspect of pharmacology, as enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. researchgate.net The spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes with enantioselective protein targets, resulting in varied biological profiles. nih.govresearchgate.net

One enantiomer often acts as the "eutomer," possessing the desired therapeutic activity, while the other, the "distomer," may be less active, inactive, or even contribute to side effects. researchgate.net The absolute stereochemistry of the pyrrolidine scaffold is therefore crucial. For example, in certain classes of compounds, a 3-R-methylpyrrolidine promotes a pure ERα antagonist profile, which is distinct from the 3-S-methylpyrrolidine or unsubstituted versions. nih.gov

Modifications of the Pyrrolidine Ring and Substituents

Modifying the pyrrolidine ring or adding other substituents is a common strategy to optimize the biological activity of lead compounds. SAR studies explore how these changes affect efficacy and selectivity.

Substitutions on the Pyrrolidine Ring: The anticonvulsant activity of pyrrolidine-2,5-dione derivatives is strongly affected by substituents at the C3 position of the ring. nih.gov Depending on the substituent, such as benzhydryl or isopropyl groups, the activity profile in different seizure models can be altered. nih.gov This highlights that even distant modifications from the 2-phenyl group can have a profound impact. Spirocyclic motifs, where the pyrrolidine ring is part of a spiro system, are also an emerging feature in drug discovery, creating complex three-dimensional structures. nih.govchapman.edu For instance, spiro[pyrrolidine-3,3′-oxindoles] have been synthesized and evaluated as potential anti-cancer agents. nih.gov

Substitutions on the Phenyl Ring: Beyond the fluorine atom, other substitutions on the phenyl ring are critical. In a study of pyrrolidine derivatives designed as α-amylase and α-glucosidase inhibitors, various aromatic amines were coupled to an N-Boc-proline scaffold. nih.gov The resulting SAR showed that a 4-methoxy analogue had noteworthy inhibitory activity, demonstrating the electronic and steric influence of different substituents. nih.gov

Modifications to the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is another key point for modification. In the aforementioned study on α-glucosidase inhibitors, the removal of a Boc protecting group from the nitrogen was investigated to understand its influence on enzyme inhibition. nih.gov

Table 2: Effect of Modifications on the Pyrrolidine Scaffold in Analogous Series | Modification Type | Position | Substituent/Change | Impact on Biological Activity | Reference | | --- | --- | --- | --- | | Ring Substitution | C3 of Pyrrolidine-2,5-dione | Benzhydryl, Isopropyl | Favorable protection in scPTZ test | nih.gov | | Ring Substitution | C3 of Pyrrolidine-2,5-dione | Methyl | More active in MES test | nih.gov | | Spirocyclic Fusion | C3 of Pyrrolidine | Oxindole | Potential anticancer and antifungal activity | nih.govfrontiersin.org | | Phenyl Ring Substitution | C4 of Phenyl (Proline amide) | Methoxy group | Noteworthy α-amylase/α-glucosidase inhibition | nih.gov |

Analysis of Pharmacophore Space and 3D Conformation

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. slideshare.net Pharmacophore modeling is a crucial tool in drug discovery to identify the essential steric and electronic features for optimal interaction with a target. slideshare.netpreprints.org The pyrrolidine ring is an excellent scaffold for exploring pharmacophore space due to its non-planar, three-dimensional structure, a phenomenon known as "pseudorotation". nih.govresearchgate.net This flexibility allows its substituents to be positioned in various spatial arrangements to match the binding site of a target protein.

The 3D conformation of this compound is influenced by several factors:

Pyrrolidine Ring Pucker: The five-membered ring is not flat and adopts "envelope" or "twist" conformations. The substituents on the ring dictate the preferred pucker, which in turn affects the orientation of the 3-fluorophenyl group. nih.govnih.gov

Fluorine Substitution: The presence of fluorine can induce specific conformational preferences through stereoelectronic effects, such as the gauche effect, which can influence the stability of different conformers. beilstein-journals.orgnih.gov

Stereochemistry: The R or S configuration at the C2 position fundamentally determines the 3D arrangement of the phenyl ring relative to the pyrrolidine ring.

Pharmacophore models for related compounds often include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.netnih.gov For this compound, the pyrrolidine nitrogen can act as a hydrogen bond acceptor (or a donor when protonated), while the fluorophenyl ring provides an aromatic and hydrophobic feature. The specific location of the fluorine atom influences the electronic distribution of the ring, potentially affecting interactions like anion–π or dipole interactions.

Comparative SAR with Analogous Pyrrolidine Derivatives

To fully understand the SAR of this compound, it is useful to compare it with analogous structures.

Comparison with Unsubstituted Phenylpyrrolidine: Studies on pyrrolidine sulfonamides revealed that fluorophenyl substituents at the C3 position of the pyrrolidine ring offered better in vitro potency compared to the unsubstituted phenyl ring. nih.gov This indicates that the electronic properties and potential for specific interactions conferred by fluorine are beneficial for activity in that particular series.

Comparison with Other Halogens: While not detailed in the provided search results, replacing fluorine with other halogens like chlorine, bromine, or iodine would systematically alter steric bulk, lipophilicity, and halogen-bonding potential, each having a distinct impact on SAR.

Comparison with Other Heterocycles: The pyrrolidine ring itself is a key component. Its size, flexibility, and basicity are crucial. Comparing its activity to analogs containing a different ring system, such as piperidine or a non-cyclic amine, would highlight the importance of the five-membered saturated heterocycle for a given biological target.

Comparison with Other Phenyl Isomers: As discussed in section 3.1, the ortho- and para-fluorophenyl derivatives would be the closest analogs for comparative SAR. Research on pyrazoline-pyrrolidine hybrids showed that changing the substituent from a 2-fluorophenyl to a 2-trifluoromethoxyphenyl group at the same position dramatically increased inhibitory activity against α-glucosidase, demonstrating the profound impact of subtle electronic and steric changes on the phenyl ring. acs.org

In essence, the SAR of this compound is a complex interplay of its stereochemistry, the electronic effects and position of the fluorine atom, and the conformational properties of the pyrrolidine ring.

Biological Activities and Mechanisms of Action

Receptor Modulation and Neurotransmission Pathways

The 2-(3-fluorophenyl)pyrrolidine scaffold is an integral component of molecules designed to modulate various receptors within the central nervous system. Although comprehensive studies detailing the direct receptor binding profile of this compound are not extensively documented, the inclusion of this moiety in more complex molecules highlights its importance in achieving desired receptor affinity and function. Research into derivatives has shown that the fluorinated phenyl and pyrrolidine (B122466) groups can be crucial for interaction with specific receptor subtypes, influencing neurotransmission pathways. However, specific data on receptor modulation by the parent compound, this compound, remains an area for further investigation.

Enzyme Inhibition Studies

The structural features of this compound make it an attractive starting point for the design of various enzyme inhibitors. The pyrrolidine ring can mimic natural amino acids like proline, while the fluorophenyl group can engage in specific interactions within enzyme active sites, such as hydrophobic and halogen bonding.

Tyrosine Kinase (Trk) Inhibition

Derivatives built upon the pyrrolo[2,3-d]pyrimidine scaffold have been investigated as potent inhibitors of multiple receptor tyrosine kinases (RTKs). nih.gov These enzymes are critical in cell signaling pathways that control growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. nih.gov While this compound itself is not a pyrrolo[2,3-d]pyrimidine, the design principles of RTK inhibitors often involve heterocyclic scaffolds that can fit into the ATP-binding pocket of the kinase. The development of halogenated tyrosine kinase inhibitors is a strategic approach to enhance potency and selectivity. nih.gov The incorporation of fluorine atoms can improve binding affinity to the target kinase, potentially leading to enhanced therapeutic effects. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| Compound 5k | EGFR | 40 |

| Compound 5k | Her2 | 125 |

| Compound 5k | VEGFR2 | 204 |

| Sunitinib (Reference) | VEGFR2 | 261 |

Penicillin Binding Protein 3 (PBP3) Inhibition

Penicillin-binding proteins (PBPs) are crucial enzymes in bacterial cell wall synthesis, making them validated targets for antibiotics. nih.gov Research into novel, non-β-lactam inhibitors has identified the pyrrolidine-2,3-dione (B1313883) scaffold as a promising starting point for targeting PBP3 in Gram-negative bacteria like Pseudomonas aeruginosa. nih.govresearchgate.net Chemical optimization of this scaffold has involved adding various substituents to enhance target inhibition. One such derivative, 4-(4-bromobenzoyl)-5-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-3-(morpholin-4-yl)-5H-pyrrol-2-one, incorporates a (3-fluorophenyl)methyl group. researchgate.net Although this substituent is structurally different from the this compound moiety, its inclusion highlights the utility of the fluorophenyl group in the design of PBP3 inhibitors. The key structural features for these inhibitors were found to be a 3-hydroxyl group and a heteroaryl group appended to the nitrogen of the pyrrolidine-2,3-dione core. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, which are important for regulating blood sugar. wikipedia.org Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. wikipedia.org The pyrrolidine scaffold is a central feature of many potent DPP-IV inhibitors because it acts as a proline mimic, fitting into the S1 binding pocket of the enzyme. ingentaconnect.com The class of cyanopyrrolidine inhibitors, which includes drugs like vildagliptin (B1682220) and saxagliptin, has been particularly successful. nih.gov Structure-activity relationship studies have shown that adding a fluorine atom to the pyrrolidine ring can increase the potency of these inhibitors. mdpi.com While research has focused heavily on cyanopyrrolidines, the foundational role of the fluorinated pyrrolidine structure is well-established in the field of DPP-IV inhibitor design. nih.govresearchgate.net

| Structural Moiety | Role in Inhibition | Reference Compounds |

|---|---|---|

| Pyrrolidine Ring | Acts as a proline mimic to bind to the S1 pocket of the enzyme. ingentaconnect.com | Vildagliptin, Saxagliptin |

| Cyano Group (-CN) | Provides reversible, potent inhibition and chemical stability. ingentaconnect.comnih.gov | Vildagliptin, Saxagliptin |

| Fluorine Substitution | Can increase potency and improve metabolic stability. wikipedia.orgmdpi.com | Various experimental derivatives |

Thrombin (Factor IIA) Inhibition

Thrombin is a key serine protease in the blood coagulation cascade, and its inhibition is a major strategy for preventing and treating thrombotic disorders. drugs.com The search for effective, orally active thrombin inhibitors has led to the exploration of various chemical scaffolds. The pyrrolidine ring has been identified as a core component in some potent thrombin inhibitors. mdpi.com For instance, a compound developed at Merck, referred to as "pyrrolidine 11," demonstrated significant thrombin inhibitory activity. mdpi.comnih.gov Studies on this class of compounds revealed that modifications to the heterocyclic core, such as replacing the pyrrolidine with a smaller ring (azetidine), resulted in reduced activity, indicating the importance of the five-membered ring structure for optimal binding. mdpi.com While the specific contribution of a 3-fluorophenyl substituent has not been detailed in this context, the established role of the pyrrolidine core marks it as a valuable scaffold for thrombin inhibitor development.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.com Under hyperglycemic conditions, this pathway's activation contributes to long-term diabetic complications. mdpi.com Consequently, aldose reductase inhibitors (ARIs) are pursued as a therapeutic strategy. Research has shown that polyhydroxylated pyrrolidine derivatives can act as dual inhibitors of α-glucosidase and aldose reductase. nih.govnih.gov The synthesis of these compounds, belonging to both d-gluco and d-galacto series, demonstrates that the pyrrolidine scaffold can be effectively utilized to create molecules that inhibit aldose reductase. nih.gov Although these studied inhibitors are structurally more complex than this compound, their success reinforces the utility of the pyrrolidine nucleus in designing agents to target this key enzyme in diabetic pathology.

Interaction with Specific Molecular Targets

Derivatives of this compound have been designed and synthesized to interact with high specificity and affinity towards several key molecular targets implicated in disease. These interactions are fundamental to their observed biological effects.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission in the central nervous system. Its dysfunction is linked to various neurological and psychiatric disorders. While direct studies on this compound as an NMDA receptor antagonist are not extensively documented, the broader class of pyrrolidine derivatives has been investigated for its potential to modulate NMDA receptor activity.

For instance, the development of glycine (B1666218) transporter 1 (GlyT1) inhibitors, which includes pyrrolidine-based structures, represents an indirect approach to modulating NMDA receptor function. GlyT1 regulates the concentration of glycine, a co-agonist at the NMDA receptor, in the synaptic cleft. nih.gov Inhibition of GlyT1 by pyrrolidine sulfonamides can enhance NMDA receptor activation, suggesting a potential therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia. nih.gov

Furthermore, other research has focused on designing pyrrolidine-containing compounds that act as direct antagonists. A series of 5-arylidene-pyrrolidine-2,3,4-trione 3-oximes were prepared and evaluated for their binding affinity to the glycine site of the NMDA receptor, with some compounds demonstrating high potency. nih.gov These studies highlight the versatility of the pyrrolidine scaffold in generating molecules that can interact with the NMDA receptor complex, although the specific contribution of a 3-fluorophenyl substituent at the 2-position of the pyrrolidine ring to this activity requires further dedicated investigation.

The serotonin (B10506) 5-HT6 receptor (5-HT6R) is a G-protein-coupled receptor primarily expressed in brain regions associated with cognition and memory. nih.gov It has emerged as a significant target for the development of treatments for cognitive deficits. Research into the structure-activity relationships of 5-HT6R ligands has led to the synthesis of derivatives incorporating the this compound moiety.

In one study, a series of 2-phenyl-1H-pyrrole-3-carboxamide derivatives were developed by modifying a known 5-HT6R antagonist. nih.govacs.org This work led to the identification of a compound incorporating a fluorophenyl group, which demonstrated notable affinity for the 5-HT6R. The introduction of a fluorine atom at the 3-position of the phenyl ring was explored to potentially improve affinity and pharmacokinetic properties. nih.gov

Specifically, the compound (S)-2-(3-Fluorophenyl)-1-[(3-chlorophenyl)sulfonyl)-N-(pyrrolidin-3-yl)-1H-pyrrole-3-carboxamide was synthesized and evaluated. researchgate.net The structure-activity relationship (SAR) studies revealed that substitutions on the 2-phenyl ring influenced the compound's binding affinity. The data from these studies underscore the importance of the specific substitution pattern on the phenyl ring for optimal interaction with the 5-HT6 receptor.

| Compound ID | Modification | Target | Affinity (Ki, nM) |

| 7 | 2-phenyl-1H-pyrrole-3-carboxamide | 5-HT6R | 208 |

| 8 | N-methylated derivative of 7 | 5-HT6R | 106 |

Data sourced from research on 2-phenyl-1H-pyrrole-3-carboxamide derivatives as a scaffold for 5-HT6R ligands. nih.gov

The interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2), is a critical control point in the cell cycle and apoptosis. scispace.comnih.gov Disruption of this protein-protein interaction with small molecules is a promising strategy in cancer therapy to reactivate p53 function in tumors where it is not mutated. nih.gov

Derivatives of this compound have been integral to the design of potent spirooxindole-based MDM2 inhibitors. Through structure-based design, researchers have optimized compounds where the pyrrolidine scaffold serves to orient substituents into the key binding pockets of MDM2, mimicking the interaction of p53's key amino acid residues. nih.govnih.gov

One notable compound, BI-0252, features a 3'-(3-chloro-2-fluorophenyl) group on the pyrrolidine ring of a complex spiro[indole-3,2'-pyrrolo[3,2-b]pyrrole] system. nih.gov This compound demonstrated high selectivity and in vivo efficacy in a xenograft model. nih.gov The structure-activity relationship studies in this class of inhibitors have shown that the specific halogenation pattern on the phenyl ring is crucial for achieving high binding affinity.

| Compound | Key Structural Feature | Target | Binding Affinity (Ki, nM) | Cellular Activity (IC50, nM) |

| BI-0252 | 3'-(3-chloro-2-fluorophenyl) on a spiro-pyrrolidine scaffold | MDM2-p53 | Potent (specific value not stated) | Effective in vivo |

This table highlights a key example of a highly substituted derivative investigated for MDM2-p53 inhibition. nih.gov

Broader Pharmacological Profiles

Beyond specific molecular targets, compounds containing the this compound scaffold have been evaluated for their wider pharmacological effects, notably in the fields of oncology and inflammation.

The anticancer potential of this compound derivatives is strongly linked to their ability to inhibit the MDM2-p53 interaction, as detailed previously. By reactivating the p53 pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53. scispace.comnih.gov The development of spirooxindole inhibitors has produced compounds with potent in vivo antitumor activity. nih.gov

The pyrrolidine scaffold is a common feature in a wide array of synthetic compounds that exhibit anticancer properties. bohrium.comnih.gov For example, various N-substituted and polysubstituted pyrrolidine derivatives have been synthesized and tested against numerous cancer cell lines, showing different levels of cytotoxicity. bohrium.comjapsonline.com Spiro-pyrrolidine derivatives, in particular, have been a focus of research, yielding compounds with significant activity against cell lines such as HepG2, MCF-7, and HCT-116. nih.gov The versatility of the pyrrolidine ring allows for diverse substitutions that can be optimized to enhance potency and selectivity against different cancer types. bohrium.commdpi.com

The pyrrolidine ring is a structural component of various molecules investigated for anti-inflammatory activity. frontiersin.org Research into new pyrrolidine derivatives has identified compounds with significant analgesic and anti-inflammatory effects. nih.govresearchgate.net

Studies on newly synthesized pyrrolidine compounds have shown that they can exhibit high anti-inflammatory and analgesic properties. nih.gov In silico docking studies suggest that a potential mechanism for this activity is the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators of inflammation. nih.govresearchgate.net The findings from this research suggest that specific pyrrolidine derivatives could be promising lead compounds for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Although these studies did not specifically focus on the this compound structure, they establish the broader potential of the pyrrolidine scaffold in the design of anti-inflammatory agents.

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available on the biological activities of the chemical compound “this compound” to fulfill the requirements of the requested article. The available research focuses on derivatives and analogues with a pyrrolidine core, rather than the specified parent compound. These related molecules, while belonging to the same chemical class, possess different substitutions and functional groups that significantly alter their biological profiles.

The strict adherence to the provided outline, which requires focusing solely on "this compound," precludes the inclusion of information on these derivatives. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the antimicrobial, anticonvulsant, antinociceptive, antidiabetic, and preclinical properties of "this compound" itself based on the current scientific literature retrieved.

Computational Studies and Theoretical Analysis

Molecular Docking Simulations and Binding Mode Analysis

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netnih.gov For 2-(3-Fluorophenyl)pyrrolidine, docking simulations would be performed to predict how it interacts with the active site of a specific biological target.

The process involves placing the 3D structure of this compound into the binding pocket of a receptor and using a scoring function to evaluate the binding energy of different poses. scispace.com The results of such simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the receptor's active site. mdpi.com For instance, the nitrogen atom of the pyrrolidine (B122466) ring could act as a hydrogen bond acceptor, while the fluorophenyl ring could engage in hydrophobic or π-π interactions. Understanding this binding mode is essential for structure-based drug design and for optimizing the compound's affinity and selectivity.

Below is an example of a data table that could be generated from a molecular docking study of this compound with a hypothetical protein target.

| Interaction Type | Interacting Ligand Atom | Interacting Residue | Distance (Å) |

| Hydrogen Bond | Pyrrolidine-N | TYR 85 (OH) | 2.9 |

| Hydrophobic | Fluorophenyl-C4 | LEU 112 | 3.8 |

| Hydrophobic | Pyrrolidine-C3 | ILE 67 | 4.1 |

| Pi-Pi Stacking | Fluorophenyl Ring | PHE 120 | 4.5 |

Note: This table is illustrative and represents typical data obtained from molecular docking simulations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. nih.govscirp.org It has become a standard tool in computational chemistry for its balance of accuracy and computational cost. mdpi.comruc.dk For this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to determine its optimized geometry and various electronic properties. nih.govajchem-a.com

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the chemical stability and reactivity of a molecule. scirp.orgnih.gov A large energy gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov DFT calculations can accurately predict the energies of these orbitals for this compound, providing insights into its electronic properties and susceptibility to reaction. researchgate.net

| Parameter | Energy (eV) |

| HOMO Energy | -6.75 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 5.77 |

Note: This table contains representative values for a molecule similar in structure to this compound, as calculated by DFT.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is calculated based on the total electron density and is useful for identifying sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the electronegative fluorine atom on the phenyl ring and the nitrogen atom in the pyrrolidine ring, indicating these are potential sites for electrophilic interaction. ajchem-a.com The hydrogen atoms, particularly the one on the pyrrolidine nitrogen, would exhibit positive potential.

Vibrational analysis performed using DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This computed spectrum is invaluable for interpreting experimental spectroscopic data. researchgate.netsemanticscholar.org

Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. nih.gov For this compound, this analysis would allow for the precise assignment of absorption bands in its experimental IR spectrum to vibrations of the C-F, C-N, C-H, and N-H bonds, as well as the vibrations of the phenyl and pyrrolidine rings. The agreement between the calculated and experimental spectra serves to confirm the optimized molecular structure. ajchem-a.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewisc.edu It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. rsc.orgfaccts.de

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. iucr.org The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal, allowing for the mapping of various properties onto the surface.

A key property mapped is d_norm, which identifies regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. mdpi.com Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, this analysis would decompose the crystal packing into contributions from various interactions, such as H···H, C–H···F, and N–H···π contacts, providing a detailed understanding of the forces governing its solid-state architecture. researchgate.netresearchgate.net

Prediction of Biological Activity (In Silico)

The prediction of biological activity through computational methods involves screening a compound's structure against vast databases of known biological targets and chemical interactions. These predictions can suggest potential therapeutic applications or mechanisms of action.

Currently, specific in silico studies detailing the comprehensive biological activity profile of this compound are not widely available in publicly accessible scientific literature. General computational platforms are often used to predict the biological activity spectra for substances based on their structural similarity to compounds with known activities. For pyrrolidine derivatives, these predictions can span a wide range of potential targets due to the prevalence of the pyrrolidine ring in many biologically active molecules. However, without specific studies on the 3-fluorophenyl substituted variant, any prediction remains speculative and requires experimental validation.

Pharmacokinetic Predictions (ADME)

Pharmacokinetics, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), describes the disposition of a chemical compound within an organism. In silico ADME predictions are vital for early-stage drug development to identify candidates with favorable pharmacokinetic properties.

Analytical and Characterization Methodologies

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of 2-(3-fluorophenyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of all protons, carbons, and the fluorine atom within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum for this compound would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the fluorophenyl group. The chemical shifts, splitting patterns (multiplicity), and coupling constants are used to assign each proton.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The aromatic carbons of the fluorophenyl ring and the aliphatic carbons of the pyrrolidine ring would resonate at characteristic chemical shifts. The large chemical shift range and sharp signals make it a powerful tool for confirming the carbon skeleton.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterizing this compound. It provides a single resonance for the fluorine atom on the phenyl ring, and its chemical shift is indicative of the electronic environment. Coupling between the fluorine and adjacent protons or carbons can also be observed, providing further structural confirmation.

Interactive Data Table: Predicted NMR Shifts Note: These are predicted values and may differ from experimental results.

¹H NMR (Predicted)| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 7.4 | Multiplet |

| Pyrrolidine CH | 4.1 - 4.3 | Triplet |

| Pyrrolidine CH₂ | 2.9 - 3.3 | Multiplet |

| Pyrrolidine CH₂ | 1.7 - 2.2 | Multiplet |

¹³C NMR (Predicted)

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-F | 161 - 164 (Doublet) |

| Aromatic C | 113 - 148 |

| Pyrrolidine CH | 60 - 65 |

| Pyrrolidine CH₂ | 45 - 50 |

¹⁹F NMR (Predicted)

| Fluorine | Predicted Chemical Shift (ppm) |

|---|

Mass Spectrometry (MS) (LC-TOF, QTOF-MS, CI-MS/MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) mass spectrometry, often coupled with liquid chromatography (LC-TOF) or a quadrupole (QTOF-MS), can provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula (C₁₀H₁₂FN), confirming the compound's identity with high confidence. Predicted accurate mass values for common adducts can be calculated to aid in identification uni.lu.

Tandem Mass Spectrometry (MS/MS): Using techniques like Chemical Ionization (CI-MS/MS), the molecular ion can be fragmented in a controlled manner. The resulting fragmentation pattern provides a structural fingerprint of the molecule, which is useful for distinguishing it from isomers and for structural confirmation.

Interactive Data Table: Predicted m/z Values for [M+H]⁺

| Ion Formula | Adduct | Predicted m/z |

|---|---|---|

| [C₁₀H₁₃FN]⁺ | [M+H]⁺ | 166.1027 |

Infrared (IR) Spectroscopy (FT-IR, ATR-IR)

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR): The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected peaks include:

N-H stretch: A moderate band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine of the pyrrolidine ring.

C-H stretches: Bands for aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring appear just below 3000 cm⁻¹.

C=C stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N stretch: This vibration for the amine would be found in the 1020-1250 cm⁻¹ range.

C-F stretch: A strong absorption band characteristic of the carbon-fluorine bond is expected in the 1000-1400 cm⁻¹ region.

Attenuated Total Reflectance (ATR)-IR: This technique allows for the direct analysis of solid or liquid samples with minimal preparation, making it a convenient method for obtaining the IR spectrum of this compound.

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for determining its purity.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification capabilities. The retention time of the compound is a characteristic feature under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). Derivatization may sometimes be employed to improve the chromatographic behavior of amines. GC-MS analysis would allow for the separation of the target compound from any starting materials, byproducts, or solvents and provide its mass spectrum for confirmation researchgate.netresearchgate.net.

Liquid Chromatography (LC) (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of non-volatile compounds.

Reversed-Phase HPLC: This is the most common mode of HPLC and would be effective for analyzing this compound. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or trifluoroacetic acid to improve peak shape, would be a typical starting point.

Chiral HPLC: Since this compound possesses a chiral center at the C2 position of the pyrrolidine ring, it exists as a pair of enantiomers ((R) and (S)). Chiral HPLC is essential for separating these enantiomers to determine the enantiomeric purity or to isolate a specific enantiomer. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times nih.govchiralpedia.comnih.gov. The development of a specific chiral HPLC method would involve screening various CSPs and mobile phase conditions to achieve optimal separation.

X-ray Diffraction Studies

For this compound, a successful single-crystal XRD study would provide invaluable information. It would definitively establish the relative stereochemistry of the molecule and reveal the conformation of the pyrrolidine ring, which can adopt various puckered forms such as an envelope or twisted conformation. Furthermore, the analysis would detail the orientation of the 3-fluorophenyl group relative to the pyrrolidine ring.

In the crystalline state, intermolecular interactions such as hydrogen bonding (if a suitable donor/acceptor is present) and van der Waals forces dictate the packing of the molecules. XRD analysis would elucidate these interactions, providing insights into the supramolecular chemistry of the compound.

Hypothetical Crystallographic Data for this compound:

While no experimental data has been publicly reported, a hypothetical data table from an XRD analysis would resemble the following:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 95.45 |

| Volume (ų) | 857.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.285 |

| R-factor (%) | 4.5 |

Voltammetric Studies

Voltammetry encompasses a group of electroanalytical methods in which information about an analyte is obtained by measuring the current as a function of an applied potential. These studies are crucial for understanding the redox properties of a molecule, that is, its propensity to be oxidized (lose electrons) or reduced (gain electrons). Techniques such as cyclic voltammetry (CV) are commonly employed for this purpose.

A voltammetric study of this compound would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and measuring the current response as the potential is swept across a range. The resulting voltammogram would reveal the oxidation and reduction potentials of the compound. The presence of the fluorine atom and the secondary amine in the pyrrolidine ring would influence the electronic properties and, consequently, the electrochemical behavior.

The data obtained from such studies can provide insights into the molecule's reactivity, potential for involvement in redox-mediated biological processes, and its stability under oxidative or reductive conditions.

Hypothetical Voltammetric Data for this compound:

A summary of potential findings from a cyclic voltammetry experiment could be presented as follows:

| Process | Potential (V vs. Ag/AgCl) | Characteristics |

| Oxidation | +1.25 | Irreversible peak |

| Reduction | -2.10 | Quasi-reversible, with a corresponding anodic peak on reverse scan |

Q & A

Q. What are the established synthetic routes for 2-(3-Fluorophenyl)pyrrolidine, and what are their key reaction conditions?

The synthesis of this compound derivatives typically involves multi-step procedures. For example, a three-step synthesis was reported for a related compound, (R)-2-(3-fluorophenyl)pyrrolidine:

- Step 1 : Coupling of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with (R)-2-(3-fluorophenyl)pyrrolidine under nucleophilic substitution conditions.

- Step 2 : Stille cross-coupling to introduce additional functional groups.

- Step 3 : Condensation with piperidine-4-ol to yield the final active compound . Key parameters include solvent selection (e.g., DMF for nucleophilic substitution), temperature control, and catalyst optimization (e.g., palladium catalysts for Stille reactions).

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

- NMR Spectroscopy : Confirm regiochemistry and stereochemistry (e.g., H and C NMR to resolve pyrrolidine ring protons and fluorophenyl substituents) .

- HPLC/MS : Assess purity (>95% threshold for pharmacological studies) and detect byproducts .

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of stereochemical configurations (e.g., fluorophenyl orientation) .

Q. What is the role of the pyrrolidine scaffold in drug discovery, and how does fluorophenyl substitution influence biological activity?

Pyrrolidine derivatives are valued for their conformational rigidity and ability to modulate target selectivity. The 3-fluorophenyl group enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in CNS-targeted compounds. Structure-activity relationship (SAR) studies suggest that fluorine’s electronegativity optimizes hydrogen-bonding interactions with enzymatic active sites .

Advanced Research Questions

Q. How can reaction yields and selectivity be optimized in the synthesis of this compound derivatives?

- Catalyst Screening : Test palladium/copper catalysts for cross-coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.

- Temperature Gradients : Controlled heating (60–80°C) minimizes side reactions in Stille couplings .

- Byproduct Analysis : Use LC-MS to identify and quantify impurities, guiding iterative process refinement.

Q. How do structural modifications (e.g., fluorine position, stereochemistry) impact pharmacological efficacy?

- Fluorine Position : 3-Fluorophenyl substitution shows higher target affinity compared to 2- or 4-fluoro analogs due to steric and electronic compatibility with hydrophobic enzyme pockets .

- Stereochemistry : (R)-enantiomers exhibit 10-fold higher activity than (S)-forms in kinase inhibition assays, as resolved by chiral HPLC and crystallography .

Q. How can contradictions in reported biological data (e.g., IC values) be resolved?

- Assay Standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinase assays).

- Batch Consistency : Ensure compound purity via orthogonal methods (e.g., NMR + HPLC).

- Meta-Analysis : Compare data across studies using shared controls and statistical frameworks to identify outliers .

Q. What computational strategies predict the binding modes of this compound derivatives?

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., Mps1 kinase).

- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residues (e.g., ATP-binding pocket interactions).

- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ constants) with bioactivity data .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

Q. Why are toxicological and ecotoxicological data limited for this compound, and how can researchers address this gap?

Current SDS documents lack mutagenicity, carcinogenicity, and ecotoxicity data . To fill gaps:

Q. How do in vitro potency and in vivo efficacy profiles diverge, and what strategies bridge this gap?

- PK/PD Modeling : Correlate plasma exposure (AUC) with target engagement using rodent models.

- Prodrug Design : Improve bioavailability via esterification of the pyrrolidine nitrogen .

- Metabolite Identification : Use hepatocyte assays to detect active metabolites contributing to in vivo effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。